1-Bromo-4,5-difluoro-3-n-hexyloxybenzene
Description
1-Bromo-4,5-difluoro-3-n-hexyloxybenzene is a halogenated aromatic compound with the molecular formula C₁₂H₁₄BrF₂O. Its structure features a benzene ring substituted with bromine at position 1, fluorine atoms at positions 4 and 5, and a hexyloxy group (-O-C₆H₁₃) at position 2. The bromine and fluorine substituents confer electron-withdrawing effects, while the hexyloxy chain enhances lipophilicity.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-hexoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-11-8-9(13)7-10(14)12(11)15/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPLERYFVPBWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=CC(=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*XLogP3 values for the target compound and methyl-substituted analog are estimated based on structural trends.
Substituent Effects on Physicochemical Properties
Lipophilicity (XLogP3):
- The hexyloxy group in the target compound contributes significantly to its lipophilicity (estimated XLogP3 ~4.5), which is higher than the methyl-substituted analog (XLogP3 ~2.8) but lower than 1,4-dibromo-2,5-dihexylbenzene (XLogP3 ~6.0) due to the latter’s two hexyl chains .
- The compound from , with seven fluorine atoms and a difluoromethoxy group, exhibits the highest XLogP3 (5.3), reflecting fluorine’s strong electronegativity and contribution to lipid solubility .
- Molecular Weight and Polarity: The hexyloxy group increases the molecular weight of the target compound (~289.1 g/mol) compared to simpler analogs like 1-bromo-4,5-difluoro-2-methylbenzene (223.02 g/mol).
Reactivity:
- Bromine at position 1 makes the target compound susceptible to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), similar to other bromo-fluorobenzenes .
- The electron-withdrawing fluorine atoms at positions 4 and 5 deactivate the ring, directing further substitutions to meta or para positions relative to existing groups.
Structural and Functional Comparisons
- Hexyloxy vs. Methyl or Difluoromethoxy Groups: The hexyloxy chain enhances solubility in non-polar media compared to methyl groups, making the target compound more suitable for applications requiring lipid compatibility (e.g., liquid crystal formulations or agrochemical emulsifiers) . In contrast, the difluoromethoxy group in ’s compound provides greater thermal and oxidative stability, often critical in high-performance materials .
- Di-Substituted vs. Mono-Substituted Halogens: 1,4-Dibromo-2,5-dihexylbenzene () has two bromine atoms, enabling cross-coupling reactions to form polymeric structures, whereas the target compound’s single bromine limits its utility to mono-functionalized products .
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